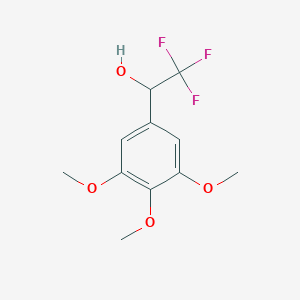

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJMAVOAVACYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572893 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207502-47-4 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Compounds such as (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () share the 3,4,5-trimethoxyphenyl group but replace the trifluoroethanol with an α,β-unsaturated ketone (chalcone) system. These derivatives exhibit:

- Antimicrobial Activity : Demonstrated via the Kirby-Bauer method against bacterial and fungal strains .

- Electronic Substituent Effects : Substituents on the benzaldehyde moiety influence reactivity and bioactivity, as analyzed through Hammett correlations .

Combretastatin Analogs

Combretastatin A-4 derivatives (e.g., phosphate prodrugs in ) feature a 3,4,5-trimethoxyphenyl group linked to a stilbene scaffold. These compounds:

- Anticancer Activity : Inhibit tubulin polymerization, with prodrugs (e.g., sodium phosphate salt 1n) developed to improve water solubility .

- Structural Flexibility : The stilbene double bond allows for cis/trans isomerism, critical for binding to tubulin .

Key Difference : The target compound lacks the stilbene bridge, which is essential for Combretastatin’s microtubule-disrupting activity. However, its trifluoromethyl group may offer unique electronic effects for alternative targets.

3,4-Diaryl-2(5H)-Furanones

Examples include 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone (), which exhibit:

- Potent Cytotoxicity: ED₅₀ values <20 nM in cancer cell lines, attributed to diaryl substitution and furanone ring strain .

- Mechanistic Diversity : These compounds may target topoisomerases or induce apoptosis via reactive oxygen species (ROS) .

Key Difference: The furanone’s rigid heterocyclic structure contrasts with the target compound’s flexible ethanol chain, suggesting divergent binding modes.

Glycol Derivatives

Examples like 1-(3,4,5-trimethoxyphenyl)-1',2'-ethanediol () feature diol groups instead of trifluoroethanol. These compounds:

- Hydrophilicity : The diol group increases water solubility compared to the target compound’s -CF₃ group .

Enone Derivatives

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-trans-prop-2-en-1-one () shares the trimethoxyphenyl group but includes an α,β-unsaturated ketone. These enones:

- Synthetic Utility : Serve as intermediates for pyrrole-based tubulin inhibitors (e.g., ) .

- Anticancer Potential: Derivatives induce ferroptosis in glioblastoma and ovarian cancers .

Key Difference: The enone’s conjugated system enables Michael addition reactions, a reactivity absent in the target compound.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bioactivity Highlights

Biological Activity

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is an organic compound characterized by its trifluoromethyl and trimethoxyphenyl groups attached to an ethanol backbone. Its molecular formula is CHFO, and it is primarily synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetaldehyde in the presence of reducing agents like sodium borohydride. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural features which enhance its interaction with various biological targets. The trifluoromethyl group significantly increases lipophilicity and can influence the compound's binding affinity to enzymes and receptors. This compound may exhibit enzyme inhibition or modulation of protein function, although specific targets have yet to be extensively documented in literature.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, potentially scavenging free radicals and reducing oxidative stress.

Safety Profile

Safety data indicate that this compound poses certain risks. It is classified under acute toxicity (oral category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A). Specific target organ toxicity has also been noted . These findings highlight the necessity for careful handling and further toxicological studies.

Synthesis and Characterization

The synthesis process involves controlled conditions to optimize yield and purity. The reaction typically requires a reducing agent like sodium borohydride to facilitate the formation of the desired product from the aldehyde precursors.

Comparative Biological Studies

A study comparing various methoxy-substituted phenolic compounds indicated that those with trifluoromethyl substitutions exhibited enhanced biological activities compared to their non-fluorinated counterparts. This trend suggests that the trifluoromethyl group may play a crucial role in modulating biological effects .

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 264.198 g/mol |

| CAS Number | 207502-47-4 |

| Antioxidant Activity | Moderate |

| Anticancer Activity | IC: 0.25 - 1 μg/mL |

| Acute Toxicity | Oral (Category 4) |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2A |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reduction of its ketone precursor, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone, using NaBH₄ in ethanol under reflux (2.5 hours, ~21% yield) . Alternative routes may involve Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with trifluoroacetophenone derivatives under basic conditions (e.g., NaOH in ethanol at 25°C for 24 hours), as seen in analogous syntheses of structurally related alcohols . Optimization of solvent polarity, temperature, and catalyst (e.g., TfOH in micro-flow reactors) can improve yields .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C-NMR : Key signals include a broad hydroxyl peak (~1–5 ppm for ethanol derivatives), trifluoromethyl singlet (-CF₃ at ~120–125 ppm in ¹³C), and aromatic protons from the trimethoxyphenyl group (δ 6.5–7.5 ppm) .

- IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹), C-F (~1100–1250 cm⁻¹), and aromatic C-O (methoxy groups at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 266.21906 (calculated for C₁₁H₁₃F₃O₄) .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Recrystallization from ethanol/n-hexane mixtures (common for polar fluorinated alcohols) or column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 30–50% EtOAc) . Purity (>97%) is validated via TLC (silica gel F₂₅₄) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

- Methodology : Evaluate tubulin polymerization inhibition (IC₅₀) using fluorescence-based assays with purified tubulin . Compare with analogs lacking the -CF₃ group to assess enhanced lipophilicity and metabolic stability. Molecular docking (e.g., Autodock Vina) into the colchicine-binding site of β-tubulin can highlight hydrophobic interactions mediated by -CF₃ .

Q. What strategies resolve contradictions in reported synthetic yields for similar fluorinated alcohols?

- Methodology : Analyze competing side reactions (e.g., over-reduction or ether formation) via LC-MS monitoring. For example, NaBH₄ may incompletely reduce ketones in polar protic solvents, while LiAlH₄ could degrade methoxy groups . Kinetic studies under varying temperatures (25–80°C) and solvent systems (e.g., THF vs. ethanol) clarify optimal conditions .

Q. How can computational methods predict the compound’s solubility and bioavailability?

- Methodology : Use COSMO-RS simulations to calculate partition coefficients (logP) and solubility in aqueous/organic phases. Compare with experimental data from shake-flask assays (e.g., PBS buffer vs. octanol) . Molecular dynamics (MD) simulations assess membrane permeability using lipid bilayer models .

Q. What role does the 3,4,5-trimethoxyphenyl moiety play in stabilizing the compound’s conformation during biological interactions?

- Methodology : Perform X-ray crystallography or NOESY NMR to determine spatial arrangement. The methoxy groups’ electron-donating effects enhance π-π stacking with aromatic residues in target proteins (e.g., tubulin), as shown in SAR studies of trimethoxyphenyl-containing anticancer agents .

Q. How can reaction scalability be improved for industrial research without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.